molecular formula C15H14N6O2S B14936860 N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

Cat. No.: B14936860
M. Wt: 342.4 g/mol
InChI Key: HGFLPSDBRXIFAF-UHFFFAOYSA-N
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Description

N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a thieno[3,4-c]pyrazole ring fused with a benzotriazinone moiety, making it a unique and potentially valuable molecule in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide typically involves multi-step organic reactions. The starting materials might include thieno[3,4-c]pyrazole derivatives and benzotriazinone precursors. Common synthetic routes could involve:

    Cyclization Reactions: Formation of the thieno[3,4-c]pyrazole ring through cyclization of appropriate precursors.

    Acylation Reactions: Introduction of the acetamide group via acylation reactions using reagents like acetic anhydride or acetyl chloride.

    Coupling Reactions: Coupling of the thieno[3,4-c]pyrazole and benzotriazinone moieties using coupling agents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions could involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound could participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Agents: EDCI, DCC.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,4-c]pyrazole Derivatives: Compounds with similar thieno[3,4-c]pyrazole ring structures.

    Benzotriazinone Derivatives: Compounds featuring the benzotriazinone moiety.

Uniqueness

The uniqueness of N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide lies in its combined structural features, which may confer unique chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C15H14N6O2S

Molecular Weight

342.4 g/mol

IUPAC Name

N-(2-methyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide

InChI

InChI=1S/C15H14N6O2S/c1-20-14(10-7-24-8-12(10)18-20)16-13(22)6-21-15(23)9-4-2-3-5-11(9)17-19-21/h2-5H,6-8H2,1H3,(H,16,22)

InChI Key

HGFLPSDBRXIFAF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2CSCC2=N1)NC(=O)CN3C(=O)C4=CC=CC=C4N=N3

Origin of Product

United States

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